Dimaprit Dihydrochloride

概要

説明

Dimaprit dihydrochloride is a selective histamine H2 receptor agonist. It is known for its ability to stimulate histamine receptors, particularly H2 receptors, which play a crucial role in various physiological processes such as gastric acid secretion, vasodilation, and cardiac rhythm regulation . The compound has a molecular formula of C6H17Cl2N3S and a molecular weight of 234.19 Da .

準備方法

Synthetic Routes and Reaction Conditions: Dimaprit dihydrochloride can be synthesized through the reaction of 3-dimethylaminopropylamine with thiourea, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction typically involves the following steps:

Reaction of 3-dimethylaminopropylamine with thiourea: This step forms the intermediate compound, 3-(dimethylamino)propyl isothiourea.

Addition of hydrochloric acid: The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

化学反応の分析

Types of Reactions: Dimaprit dihydrochloride primarily undergoes substitution reactions due to the presence of the isothiourea group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: this compound can react with various nucleophiles, such as amines and thiols, under mild conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: The major products are typically substituted isothiourea derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Reactions: Reduction can yield amine derivatives.

科学的研究の応用

Pharmacological Properties

Dimaprit dihydrochloride is primarily known for its action as an H2 receptor agonist, which plays a crucial role in various physiological processes, including gastric acid secretion and modulation of immune responses. Its selectivity for H2 receptors makes it a valuable tool in research settings to study histamine-related pathways without the confounding effects of other histamine receptors.

2.1. Immune Response Modulation

Dimaprit has demonstrated significant effects on the immune system, particularly in models of endotoxin shock and hepatitis:

- Endotoxin Shock : In studies involving Balb/c mice, administration of dimaprit prior to lipopolysaccharide (LPS) challenge resulted in a 71% reduction in plasma tumor necrosis factor-alpha (TNF-alpha) levels and improved survival rates from 8.3% to 62.5% . This suggests that dimaprit may help mitigate inflammatory responses during septic conditions.

- Hepatitis Model : In a mouse model of hepatitis induced by galactosamine and LPS, dimaprit reduced TNF-alpha levels by 99% and L-alanine aminotransferase (ALT) activity by 82% . These findings indicate its potential role in liver protection during inflammatory insults.

2.2. Neurophysiological Studies

Dimaprit has been utilized to explore the effects of histamine on neuronal activity:

- Jaw-Closing Reflex : Research involving the application of dimaprit revealed its inconsistent effects on MesV neurons but consistent depolarization effects on masseter motoneurons (MMNs) . This highlights the complexity of histaminergic signaling in motor control.

Case Studies and Experimental Findings

作用機序

Dimaprit dihydrochloride exerts its effects by selectively binding to histamine H2 receptors. Upon binding, it activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This activation triggers various downstream signaling pathways, resulting in physiological responses such as increased gastric acid secretion, vasodilation, and modulation of immune responses . The compound also inhibits nitric oxide synthase (nNOS), contributing to its central effects upon systemic administration .

類似化合物との比較

Dimaprit dihydrochloride is unique due to its high selectivity for histamine H2 receptors. Similar compounds include:

Betazole: Another histamine H2 receptor agonist, but with different pharmacokinetic properties.

Amthamine: A selective H2 receptor agonist with a different chemical structure and receptor affinity.

Dimethylhistamine: A histamine analog with activity on both H1 and H2 receptors.

This compound stands out due to its specificity and effectiveness in selectively targeting H2 receptors, making it a valuable tool in research and pharmacology .

生物活性

Dimaprit dihydrochloride, a selective histamine H2 receptor agonist, has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health, neuropharmacology, and cytoprotection. This article synthesizes research findings on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

| Property | Details |

|---|---|

| Chemical Name | S-(3-Dimethylaminopropyl)isothiourea dihydrochloride |

| Molecular Formula | C₆H₁₅N₃S·2HCl |

| Molecular Weight | 234.19 g/mol |

| CAS Number | 23256-33-9 |

| Purity | >95% |

Dimaprit primarily functions as a selective H2 receptor agonist , which means it activates the H2 receptors that are involved in various physiological processes including gastric acid secretion and vasodilation. Its ability to inhibit nitric oxide synthase (nNOS) with an IC50 of 49 µM further highlights its role in modulating vascular tone and inflammation .

Biological Effects

-

Vasodilation and Cardiovascular Effects

- Dimaprit has been shown to induce vasodilation without causing itchiness, which is a common side effect associated with other histamine receptor activations. In studies involving human volunteers, pretreatment with the H2 antagonist cimetidine blocked this effect, confirming the specificity of dimaprit's action through H2 receptors .

-

Cytoprotection

- Research indicates that dimaprit exerts cytoprotective effects, particularly in models of liver injury. A study demonstrated that it could suppress ischemia-induced cytokine release and ameliorate liver damage in rats . This suggests potential therapeutic applications in conditions characterized by oxidative stress and tissue injury.

- Neuropharmacological Effects

Case Study: Liver Injury Amelioration

In a controlled study involving rats subjected to ischemic conditions, administration of dimaprit significantly reduced the levels of pro-inflammatory cytokines and improved liver function markers compared to untreated controls. This underscores its potential as a protective agent against hepatic ischemia-reperfusion injury .

Study on Vasodilatory Effects

A double-blind study with ten healthy volunteers assessed the vasodilatory effects of dimaprit on the ocular surface. Results indicated significant vasodilation mediated through H2 receptors without associated pruritus, demonstrating its therapeutic potential in ocular conditions requiring vascular modulation .

Summary of Biological Activities

特性

CAS番号 |

23256-33-9 |

|---|---|

分子式 |

C6H16ClN3S |

分子量 |

197.73 g/mol |

IUPAC名 |

3-(dimethylamino)propyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H |

InChIキー |

XFELLTMDCGRCBW-UHFFFAOYSA-N |

SMILES |

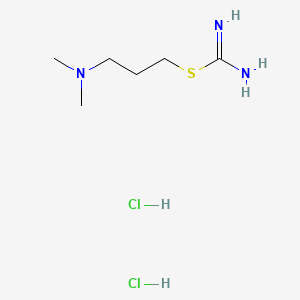

CN(C)CCCSC(=N)N.Cl.Cl |

正規SMILES |

CN(C)CCCSC(=N)N.Cl |

Key on ui other cas no. |

23256-33-9 |

ピクトグラム |

Irritant |

関連するCAS |

65119-89-3 (Parent) |

同義語 |

Dihydrochloride, Dimaprit Dimaprit Dimaprit Dihydrochloride Dimaprit Maleate (1:1) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。